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molecular formula C12H12O3 B8576827 5-(2-Hydroxyethyl)-6-vinyl-2-benzofuran-1(3H)-one

5-(2-Hydroxyethyl)-6-vinyl-2-benzofuran-1(3H)-one

Cat. No. B8576827
M. Wt: 204.22 g/mol
InChI Key: NJBYWVNICNSABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673920B2

Procedure details

To a 100 ml flask containing a stir bar was added 5-(2-Hydroxyethyl)-6-vinyl-2-benzofuran-1(3H)-one (0.9 g, 4.41 mmol), and Palladium diacetate (0.049 g, 0.220 mmol), followed by addition of a freshly prepared diazomethane (3.7 g, 88 mmol) in diethyl ether (10 mL) over a course of 20 minutes. The resulting mixture was then stirred at room temperature in a shielded environment for 1 h. When the reaction was complete, the solvent was concentrated to dryness, dissolved in EtOAc, and washed with brine, dried (Na2SO4), filtered and concentrated to dryness. The resulting residue was used for the next step without further purification.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.049 g
Type
catalyst
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[C:13]([CH:14]=[CH2:15])=[CH:12][C:7]2[C:8](=[O:11])[O:9][CH2:10][C:6]=2[CH:5]=1.[N+](=[CH2:18])=[N-]>C(OCC)C.C([O-])(=O)C.C([O-])(=O)C.[Pd+2]>[CH:14]1([C:13]2[C:4]([CH2:3][CH2:2][OH:1])=[CH:5][C:6]3[CH2:10][O:9][C:8](=[O:11])[C:7]=3[CH:12]=2)[CH2:18][CH2:15]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
OCCC1=CC2=C(C(OC2)=O)C=C1C=C
Name
Quantity
0.049 g
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at room temperature in a shielded environment for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 100 ml flask containing a stir bar
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting residue was used for the next step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CC1)C=1C(=CC2=C(C(OC2)=O)C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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